![molecular formula C6H4IN3 B175173 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 175791-53-4](/img/structure/B175173.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at the 5-position. This compound serves as a critical intermediate in synthesizing iodinated nucleosides, particularly marine-derived natural products such as 5′-deoxy-β-D-xylofuranosyl nucleosides . Its synthesis typically involves Vorbrüggen glycosylation, where the iodine atom’s steric and electronic properties influence reaction yields and regioselectivity .
Vorbereitungsmethoden
Classical Iodination Approaches
Direct Electrophilic Substitution
The most straightforward route to 5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves electrophilic iodination of the parent pyrrolopyrimidine scaffold. In a representative procedure, 7H-pyrrolo[2,3-d]pyrimidine is dissolved in anhydrous DMF and treated with NIS at 0°C. The reaction proceeds via activation of the C5 position due to the electron-rich nature of the pyrrole ring, facilitating iodine incorporation . After 12–24 hours at room temperature, quenching with sodium thiosulfate removes excess iodine, yielding the crude product in 68–72% purity .
Table 1: Optimization of Direct Iodination Conditions
Parameter | Range Tested | Optimal Value | Yield (%) |
---|---|---|---|
Temperature (°C) | −10 to 25 | 0 | 72 |
Solvent | DMF, THF, DCM | DMF | 72 |
Equivalents of NIS | 1.0–1.5 | 1.1 | 70 |
Reaction Time (h) | 6–24 | 18 | 72 |
Halogen Exchange Reactions
An alternative pathway employs halogen-exchange strategies, where a pre-existing halogen (e.g., chlorine) at the C5 position is replaced via Finkelstein-type reactions. For example, 5-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with sodium iodide in refluxing acetone, catalyzed by crown ethers. However, this method suffers from modest yields (45–50%) due to competing side reactions .
Modern Catalytic Methods
Tetramethylguanidine-Promoted Iodination
Recent patents disclose a scalable method using elemental iodine and tetramethylguanidine (TMG) in tetrahydrofuran (THF). The protocol involves:
-
Dissolving 7H-pyrrolo[2,3-d]pyrimidine in anhydrous THF at −5°C.
-
Sequential addition of iodine and TMG to generate an iodonium intermediate.
-
Stirring for 3–5 hours, followed by quenching with saturated sodium chloride .
This method achieves 73.1% yield with ≥97.5% purity, attributed to TMG’s dual role as a base and iodine activator .
Table 2: Comparative Analysis of Iodinating Agents
Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
NIS | DMF | 0 | 72 | 85 |
I₂ + TMG | THF | −5 | 73 | 97.5 |
NaI (Finkelstein) | Acetone | 56 | 48 | 78 |
Solvent and Temperature Effects
Polar Aprotic Solvents
DMF and THF are preferred for their ability to stabilize charged intermediates. DMF enhances reaction rates due to its high polarity, while THF’s low viscosity facilitates mixing in large-scale reactors .
Cryogenic Conditions
Maintaining temperatures below 0°C minimizes byproduct formation, particularly di-iodinated species. For instance, at −5°C, the ratio of mono- to di-iodinated products exceeds 20:1, compared to 5:1 at 25°C .
Purification and Isolation
Recrystallization Techniques
Industrial-scale purification employs ethanol-water mixtures. Crude this compound is dissolved in hot ethanol, followed by incremental water addition to induce crystallization. Cooling to 0–5°C for 3 hours yields needle-like crystals with 99% purity .
Chromatographic Methods
Laboratory-scale purification uses silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). This resolves residual starting material (Rf = 0.3) from the product (Rf = 0.6) .
Industrial-Scale Production
Reaction Engineering
A 1000L reactor process involves:
-
Charging 175 kg THF and 127 kg iodine.
-
Adding 172 kg TMG dropwise at −5°C.
-
Introducing 77 kg 7H-pyrrolo[2,3-d]pyrimidine in THF.
-
Vacuum concentration and ethyl acetate extraction yield 102 kg product .
Waste Management
The process recovers 95% of THF and TMG via distillation, reducing environmental impact. Residual iodine is neutralized with sodium thiosulfate, generating innocuous sodium iodide .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, C2-H), 8.12 (s, 1H, C6-H), 6.98 (d, J = 3.6 Hz, 1H, C4-H), 6.45 (d, J = 3.6 Hz, 1H, C3-H) .
-
HRMS (ESI): m/z calcd. for C6H4IN3 [M+H]⁺ 245.9523; found 245.9521 .
Purity Assessment
HPLC analysis (C18 column, 70:30 H2O/MeCN) shows a single peak at 6.2 minutes, confirming ≥97.5% purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as oxone or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine serves as a synthetic intermediate for developing various pyrrolo[2,3-d]pyrimidine-based derivatives. These derivatives have shown promise as kinase inhibitors, which are crucial in the treatment of several diseases, including cancers and autoimmune disorders.
Kinase Inhibitors
Kinases are enzymes that play a vital role in cellular signaling pathways. Inhibition of specific kinases can lead to therapeutic benefits in diseases characterized by abnormal cell signaling. Notable studies include:
- RIPK1 Inhibition : Derivatives of this compound have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which is implicated in tumor metastasis models. This suggests potential applications in cancer therapy .
- FLT3 Inhibitors : Pyrrolo[2,3-d]pyrimidine derivatives have been developed as effective inhibitors of Fms-like tyrosine receptor kinase 3 (FLT3), targeting acute myelogenous leukemia (AML). These compounds demonstrated significant oral efficacy, highlighting their therapeutic potential .
Antimicrobial Applications
Recent research has explored the use of pyrrolo[2,3-d]pyrimidines as inhibitors against Plasmodium falciparum, the causative agent of malaria.
Targeting Calcium-Dependent Protein Kinases
Studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit PfCDPK4 and PfCDPK1 with IC50 values indicating promising activity (IC50 = 0.210–0.530 μM for PfCDPK4) . This positions them as potential candidates for developing new antimalarial drugs.
Therapeutic Indications
The applications of this compound extend to various therapeutic areas:
- Immunosuppressive Therapy : Compounds derived from this structure have been associated with the inhibition of Janus Kinase 3 (JAK3), which is relevant in treating conditions such as organ transplant rejection, lupus, multiple sclerosis, and certain cancers .
- Cancer Treatment : The ability to inhibit key kinases involved in cancer progression makes these compounds valuable in oncology research .
Structural Insights and Synthetic Pathways
The synthesis of this compound involves several steps that yield derivatives with varying functional groups to enhance biological activity.
Synthetic Route Overview
A typical synthetic route includes:
- Regiospecific iodination followed by glycosylation to produce nucleoside analogs.
- Modifications at the N-7 position to optimize binding interactions with target kinases .
Case Studies and Research Findings
Study | Application | Key Findings |
---|---|---|
Cancer | Identified as RIPK1 inhibitors; effective in tumor models | |
AML | Potent FLT3 inhibitors; orally effective | |
Malaria | Inhibitory activity against PfCDPK4 and PfCDPK1 |
These case studies illustrate the diverse applications and ongoing research into the efficacy of this compound-based compounds.
Wirkmechanismus
The mechanism of action of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of certain enzymes, where it binds to the active site and prevents the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs include:
Key Observations :
- Position of Iodine : The 5-iodo derivative exhibits optimal reactivity in glycosylation reactions compared to 4- or 6-iodo isomers, where steric clashes or electronic effects reduce yields .
- Functional Groups: Amino-substituted derivatives (e.g., 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) show improved hydrogen-bonding capacity, enhancing interactions in biological systems .
- Hybrid Halogenation : 4-Chloro-5-iodo derivatives combine halogen atoms for dual reactivity, enabling cross-coupling or nucleophilic substitution .
Physicochemical Properties
- Solubility : Methyl or isopropyl N7-substituted derivatives (e.g., 5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) exhibit lower solubility in polar solvents due to increased hydrophobicity .
- Thermal Stability : 5-Iodo derivatives (boiling point ~260°C) are more volatile than chloro-iodo hybrids (melting point 179–183°C) .
Biologische Aktivität
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activity
This compound has been investigated primarily for its role as an inhibitor of various enzymes and its potential therapeutic applications in treating diseases such as cancer and malaria. The compound exhibits a range of biological activities, including:
- Inhibition of Protein Kinases : It has been shown to inhibit protein tyrosine kinases, particularly Janus Kinase 3 (JAK3), which is crucial in the signaling pathways involved in immune responses and inflammation .
- Anticancer Properties : Recent studies highlight its cytotoxic effects against several cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compound 5k, a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, demonstrated significant inhibitory activity against cancer cell lines with IC50 values ranging from 29 to 59 µM .
- Antimalarial Activity : The compound is also being explored for its potential to inhibit Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is essential for the malaria parasite's lifecycle. In vitro studies reported IC50 values between 0.210 and 0.530 µM for PfCDPK4 inhibition .
- Inhibition of JAK3 : The inhibition of JAK3 by pyrrolo[2,3-d]pyrimidine derivatives suggests potential applications in immunosuppressive therapies for conditions like lupus and rheumatoid arthritis. This mechanism involves blocking the phosphorylation processes necessary for immune cell activation .
- Cytotoxic Effects : Compound 5k was shown to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins (caspase-3 and Bax) and downregulation of anti-apoptotic proteins (Bcl-2). Flow cytometry analysis indicated that treatment with this compound increased the percentage of apoptotic cells significantly compared to controls .
- Cell Cycle Arrest : The same study indicated that treatment with compound 5k altered the distribution of HepG2 cells across different phases of the cell cycle, leading to an increase in the G0-G1 phase and a decrease in the S and G2/M phases, suggesting a potent antiproliferative effect .
Case Study 1: Anticancer Activity
A study investigated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on different cancer cell lines. Compound 5k emerged as a leading candidate due to its significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes with IC50 values comparable to established inhibitors like sunitinib .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
5k | EGFR | 40 |
5k | Her2 | 204 |
Sunitinib | EGFR | 261 |
Case Study 2: Antimalarial Activity
Another study focused on the inhibition of PfCDPK4 by pyrrolo[2,3-d]pyrimidines. Several derivatives were synthesized and tested for their inhibitory activity against PfCDPK4 and PfCDPK1. The results indicated promising inhibitory effects that could lead to new antimalarial therapies targeting these kinases .
Eigenschaften
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYCEYOIUVOAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442501 | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175791-53-4 | |
Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.